molecular formula C6H14O B166775 tert-Butyl ethyl ether CAS No. 637-92-3

tert-Butyl ethyl ether

Cat. No. B166775
CAS RN: 637-92-3
M. Wt: 102.17 g/mol
InChI Key: NUMQCACRALPSHD-UHFFFAOYSA-N
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Patent
US07547388B2

Procedure details

Referring to FIG. 12, primary and secondary reactions of MTBE with Ozone are shown. Karpel vel Leitner, R. N., A. L Papailhous, J. P. Crove, J. Payrot, and M. Dore (1994) “Oxidation of Methyl tert-Butyl Ether (MTBE) and Ethyl tert-Butyl Ether (ETBE) by Ozone and Combined Ozone/Hydrogen Peroxide” Ozone Science and Engineering 16, 41-54, described reaction pathways of ozone and MTBE in dilute aqueous solution using controlled experimental conditions. The primary reaction (90% of the consumed mass of MTBE) results in the formation of tert-butyl formate and hydrogen peroxide. A second parallel reaction (less than 10% of the consumed mass of MTBE) generates formaldehyde, TBA, and oxygen.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Ozone Hydrogen Peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[O:1]=[O+:2][O-].[C:4]([O:8][CH2:9]C)([CH3:7])([CH3:6])[CH3:5].[O:11]=[O+][O-].OO>C(OC)(C)(C)C>[CH:9]([O:8][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:11].[OH:1][OH:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Six
Name
Ozone Hydrogen Peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-].OO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)OC(C)(C)C
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.